molecular formula C17H17N3O4 B556358 Ac-Phe-pNA CAS No. 17682-83-6

Ac-Phe-pNA

Cat. No. B556358
CAS RN: 17682-83-6
M. Wt: 327.33 g/mol
InChI Key: TZLBBSYDVWOTKB-INIZCTEOSA-N
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Description

Ac-Phe-pNA is a chromogenic substrate used in various applications . It is categorized under enzyme substrates and inhibitors . The CAS number for this compound is 17682-83-6 .


Synthesis Analysis

Peptide Nucleic Acid (PNA) is a synthetic DNA mimic that contains a sequence of nucleobases attached to a peptide-like backbone derived from N-2-aminoethylglycine . The selection of a linkage strategy to form peptide-PNA conjugate plays an important role in the effective delivery of PNAs . Recently, a unique Cysteine-2-Cyanoisonicotinamide (Cys-CINA) click chemistry has been employed for the synthesis of cyclic peptides .


Molecular Structure Analysis

The molecular formula of this compound is C17H17N3O4 . The semi-rigid PNA backbone acts as a scaffold that arranges the nucleobases in a proper orientation and spacing so that they can pair with their complementary bases on another DNA, RNA, or even PNA strand perfectly well through the standard Watson–Crick base-pairing .


Chemical Reactions Analysis

Peptide-Peptide Nucleic Acid (PNA) conjugates targeting essential bacterial genes have shown significant potential in developing novel antisense antimicrobials . The PNA targeting acyl carrier protein gene (acpP), when conjugated to the membrane-active antimicrobial peptides (polymyxin), showed improvement in antimicrobial activity against multidrug-resistant Gram-negative Acinetobacter baumannii .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 327.33 .

Scientific Research Applications

  • Peptide Nucleic Acids (PNAs) and Related Antisense Biomolecules : PNAs, including Ac-Phe-pNA, are used in gene therapy, imaging gene expression, and targeted drug delivery. They have applications in treating HIV-1 and cancer, and are involved in RNA interference in mammalian systems (Janson & During, 2006).

  • Puromycin Reaction Studies : AcPhe-tRNA has been studied for its reaction with puromycin, contributing to understanding transpeptidation reactions in ribosomal complexes (Semenkov et al., 1992).

  • Functionalized PNA Monomers in Medical Applications : PNAs, through modifications like this compound, are used in diagnostic applications, molecular imaging, and targeted therapy. These modifications enhance the chemical stability and suitability of PNAs for medical applications (Wiessler et al., 2010).

  • Stability Studies in Serum and Cellular Extracts : The stability of PNAs in various biological environments is crucial for their therapeutic use. Studies have shown that PNAs, including those related to this compound, are stable in human serum and other cellular extracts, making them viable for drug development (Demidov et al., 1994).

  • Use in Microarrays and Biosensors : this compound derivatives are utilized in the development of microarrays and biosensors, taking advantage of their superior hybridization characteristics and stability compared to nucleic acids (Brandt & Hoheisel, 2004).

  • Electrochemical Sensing Elements for Enzyme Studies : this compound has been used to study enzyme kinetics and interactions, particularly with enzymes like α-chymotrypsin, aiding in understanding enzymatic reactions and designing enzyme inhibitors (Kitano et al., 2002).

  • Applications in In Situ Gelling Systems : this compound derivatives have potential applications in in situ gelling systems, useful in drug delivery and therapeutic applications due to their responsive properties (Xiong et al., 2011).

  • Flow Cytometric Analysis in Cell Studies : this compound derivatives are utilized in flow cytometry for evaluating cell viability and membrane integrity, particularly in sperm cells, aiding in fertility research and diagnostics (Nagy et al., 2003).

  • Potential in Future Therapeutic Applications : PNA-based technologies, including those involving this compound, show promise for gene alteration, splicing modulation, and gene editing, particularly in anti-cancer therapies (Montazersaheb et al., 2018).

  • Green Chemistry in Pharmaceutical Manufacturing : this compound and related compounds are part of the green chemistry initiative in pharmaceutical manufacturing, focusing on sustainable and environmentally friendly practices (Constable et al., 2007).

Mechanism of Action

Target of Action

Ac-Phe-pNA is a synthetic compound that acts as a specific substrate for the enzyme chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the body. It specifically cleaves peptide bonds on the carboxyl side of aromatic amino acids such as phenylalanine, tryptophan, and tyrosine .

Mode of Action

The interaction between this compound and chymotrypsin follows the typical enzyme-substrate mechanism. The this compound binds to the active site of chymotrypsin, fitting into the enzyme’s specific binding pocket. The enzyme then catalyzes the hydrolysis of the peptide bond in this compound, leading to the release of p-nitroaniline . This reaction results in the cleavage of the this compound substrate and the subsequent release of the enzyme, which can then bind to another substrate molecule .

Biochemical Pathways

The hydrolysis of this compound by chymotrypsin is part of the broader proteolytic pathway in the body. Proteolysis, the breakdown of proteins into smaller polypeptides or amino acids, is crucial for many biological processes, including digestion, cell cycle progression, and signal transduction . The cleavage of this compound can be seen as a model for understanding these broader proteolytic processes.

Pharmacokinetics

The resulting metabolites, including p-nitroaniline, are likely excreted via the kidneys .

Result of Action

The primary result of the action of this compound is the production of p-nitroaniline, a compound that can be easily detected due to its yellow color . This makes this compound useful as a substrate in biochemical assays for chymotrypsin activity. The cleavage of this compound by chymotrypsin can therefore be used to measure the activity of this enzyme in a sample .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of chymotrypsin, and thus the rate of this compound cleavage, can be affected by factors such as temperature and pH . Optimal chymotrypsin activity is usually observed at physiological temperature and slightly alkaline pH . Furthermore, the presence of inhibitors or activators of chymotrypsin can also influence the rate of this compound cleavage .

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Ac-Phe-pNA . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Peptide Nucleic Acid (PNA) is a promising tool for antimicrobial applications . The majority of efforts in this area are focused on identifying different PNA targets and the selection of peptides to deliver the peptide-PNA conjugates to Gram-negative bacteria . The Cys-CINA conjugation opens an exciting prospect for antimicrobial drug development .

properties

IUPAC Name

(2S)-2-acetamido-N-(4-nitrophenyl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-12(21)18-16(11-13-5-3-2-4-6-13)17(22)19-14-7-9-15(10-8-14)20(23)24/h2-10,16H,11H2,1H3,(H,18,21)(H,19,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLBBSYDVWOTKB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428472
Record name Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17682-83-6
Record name (αS)-α-(Acetylamino)-N-(4-nitrophenyl)benzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17682-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nalpha-Acetyl-N-(4-nitrophenyl)-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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